アジド-PEG2-t-ブチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

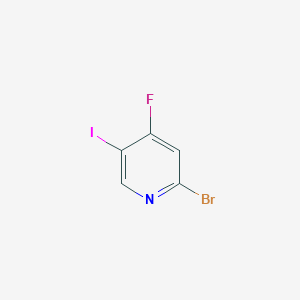

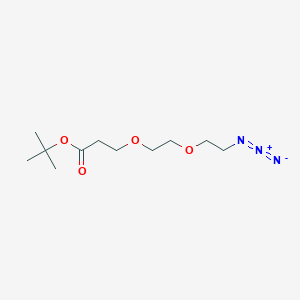

Azido-PEG2-t-butyl ester is a PEG derivative containing an azide group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Synthesis Analysis

Azido-PEG2-t-butyl ester is synthesized as a PEG derivative containing an azide group and a t-butyl ester . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis

The molecular formula of Azido-PEG2-t-butyl ester is C11H21N3O4 . It has a molecular weight of 259.3 g/mol . The functional groups present in this compound are azide and t-butyl ester .Chemical Reactions Analysis

The azide group in Azido-PEG2-t-butyl ester can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis

Azido-PEG2-t-butyl ester is a liquid . It has a molecular weight of 259.3 g/mol . The molecular formula is C11H21N3O4 . The compound is not classified as a hazard .科学的研究の応用

- アジド-PEG2-t-ブチルエステルは、クリックケミストリー、特にアルキン含有分子(BCNやDBCOなど)との反応で広く使用されています。アジド基はこれらのアルキン部分と効率的に反応して安定なトリアゾール結合を形成します。 研究者はこの反応を利用して生体分子を標識したり、生体共役を作成したり、表面やナノ粒子を改変したりできます .

- PEG(ポリエチレングリコール)の親水性により、薬物送達アプリケーションに最適な選択肢となります。アジド-PEG2-t-ブチルエステルに薬物や治療薬を結合することにより、研究者は溶解度を高め、循環時間を延長し、薬物のバイオアベイラビリティを向上させることができます。 クリックケミストリーベースの結合により、標的部位での薬物の制御された放出が保証されます .

- 研究者は、ナノ粒子、マイクロカプセル、バイオセンサーなどの材料の表面を改変するために、アジド-PEG2-t-ブチルエステルを使用しています。アジド基は、官能化された表面への特異的な結合を可能にし、生物学的実体との調整された相互作用を実現します。 PEGによる表面改変は、非特異的結合を減らし、生体適合性を向上させることもできます .

- アジド-PEG2-t-ブチルエステルは、タンパク質とペプチドの標識に使用できます。アジド基をアルキン修飾タンパク質またはペプチドと反応させることで、研究者は安定性、溶解性、生体適合性のためのPEG部分導入できます。 この戦略は、蛍光標識、タンパク質精製、プロテオミクス研究に役立ちます .

- 細胞表面改変は、標的薬物送達、組織工学、免疫療法などのアプリケーションにとって非常に重要です。アジド-PEG2-t-ブチルエステルにより、研究者はPEG鎖を導入することにより、細胞膜を機能化することができます。 この改変により、細胞生存率を高め、免疫原性を減らし、他の細胞や生体材料との相互作用を改善することができます .

- アジド-PEG2-t-ブチルエステルは、生体直交反応と互換性があり、ネイティブな細胞プロセスを干渉することなく、生物系で選択的に発生します。研究者は、この化合物を用いて特定の細胞成分を標識したり、生細胞における動的プロセスを追跡したりできます。 クリックケミストリーベースのアプローチは、バックグラウンドノイズを最小限に抑え、時間空間的制御を提供します .

クリックケミストリーと生体共役

薬物送達システム

表面官能化

タンパク質とペプチドの標識

細胞表面工学

生細胞における生体直交化学

要約すると、アジド-PEG2-t-ブチルエステルは、その独自の特性とクリックケミストリーとの互換性により、薬物送達から細胞表面工学まで、さまざまな科学研究分野で重要な役割を果たしています。 研究者は、この化合物を生体共役と分子工学の分野における貴重なツールとする、新しいアプリケーションを模索し続けています . 詳細または追加のアプリケーションが必要な場合は、お気軽にお問い合わせください!

作用機序

Target of Action

Azido-peg2-T-butyl ester is a polyethylene glycol (PEG) derivative that contains an azide group and a t-butyl ester . The primary targets of Azido-peg2-T-butyl ester are molecules containing alkyne, BCN, or DBCO groups . These targets are chosen due to their ability to react with the azide group of Azido-peg2-T-butyl ester via Click Chemistry .

Mode of Action

The azide group in Azido-peg2-T-butyl ester is reactive with alkyne, BCN, or DBCO groups via Click Chemistry, resulting in the formation of a stable triazole linkage . This reaction allows Azido-peg2-T-butyl ester to bind to its targets and exert its effects . Additionally, the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Biochemical Pathways

Azido-peg2-T-butyl ester primarily affects the biochemical pathways involving the formation of stable triazole linkages . The creation of these linkages can influence various downstream effects, depending on the specific molecules that Azido-peg2-T-butyl ester is reacting with .

Pharmacokinetics

The pharmacokinetic properties of Azido-peg2-T-butyl ester are influenced by its PEG component. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of Azido-peg2-T-butyl ester.

Result of Action

The molecular and cellular effects of Azido-peg2-T-butyl ester’s action are primarily related to its ability to form stable triazole linkages with target molecules . These linkages can alter the function of the target molecules, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of Azido-peg2-T-butyl ester can be influenced by various environmental factors. For instance, the deprotection of the t-butyl protected carboxyl group occurs under acidic conditions . Therefore, the pH of the environment can impact the activity of Azido-peg2-T-butyl ester. Additionally, the solubility of Azido-peg2-T-butyl ester in aqueous media suggests that it may be more effective in environments with high water content .

Safety and Hazards

Azido-PEG2-t-butyl ester is not classified as a hazard . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air .

将来の方向性

Azido-PEG2-t-butyl ester is a PEG derivative that has potential applications in drug delivery due to its hydrophilic PEG spacer that increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions . This makes it a promising compound for future research and applications .

生化学分析

Biochemical Properties

The azide group in Azido-peg2-T-butyl ester is reactive with BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reactivity allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is largely dependent on the specific biomolecules involved.

Molecular Mechanism

The molecular mechanism of action of Azido-peg2-T-butyl ester involves its reactivity with BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This allows it to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

特性

IUPAC Name |

tert-butyl 3-[2-(2-azidoethoxy)ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O4/c1-11(2,3)18-10(15)4-6-16-8-9-17-7-5-13-14-12/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMDUZQBNBZFEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one](/img/structure/B2596405.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2596410.png)

![2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2596411.png)

![3-(2-Chlorophenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2596412.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(triazol-1-yl)benzamide;hydrochloride](/img/structure/B2596416.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2596421.png)

![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2596423.png)